molecular formula C14H12O4 B577711 3'-Hydroxy-4'-methoxybiphenyl-3-carboxylic acid CAS No. 1215206-75-9

3'-Hydroxy-4'-methoxybiphenyl-3-carboxylic acid

Cat. No.: B577711
CAS No.: 1215206-75-9
M. Wt: 244.246
InChI Key: HKMYZFWAPNUGQJ-UHFFFAOYSA-N
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Description

3’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H12O4 It is a derivative of biphenyl, featuring hydroxyl and methoxy functional groups attached to the aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of 3’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for efficiency and yield. The choice of reagents, catalysts, and reaction conditions can be tailored to achieve the desired purity and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

3’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, often facilitated by catalysts or acidic/basic conditions.

Major Products Formed

    Oxidation: Formation of 3’-methoxy-4’-oxo-biphenyl-3-carboxylic acid.

    Reduction: Formation of 3’-hydroxy-4’-methoxybiphenyl-3-methanol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Hydroxy-3’-methoxybiphenyl-3-carboxylic acid
  • 3-Hydroxy-4-methoxybiphenyl-3-carboxylic acid

Comparison

Compared to similar compounds, 3’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-18-13-6-5-10(8-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMYZFWAPNUGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681814
Record name 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-75-9
Record name 3′-Hydroxy-4′-methoxy[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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